O-Anisidine hydrochloride

描述

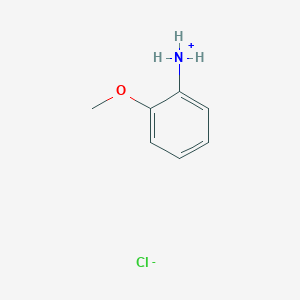

Structure

3D Structure of Parent

属性

IUPAC Name |

2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZCWGVXRBJCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO.ClH, C7H10ClNO | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90-04-0 (Parent) | |

| Record name | Anisidine hydrochloride, o- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020092 | |

| Record name | 2-Methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-anisidine hydrochloride appears as gray-black crystalline solid or light gray powder. May be carcinogenic. | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

134-29-2 | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisidine hydrochloride, o- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2-methoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISIDINE HYDROCHLORIDE, O- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74SDU6V9SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

437 to 441 °F (NTP, 1992) | |

| Record name | O-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Anisidine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for o-anisidine (B45086) hydrochloride. The information is intended to support research, development, and safety applications involving this compound.

Chemical Identity and Structure

o-Anisidine hydrochloride, also known as 2-methoxyaniline hydrochloride, is the hydrochloride salt of o-anisidine.[1][2] It is an aromatic amine that serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[3][4]

-

IUPAC Name: 2-methoxyaniline;hydrochloride

-

Synonyms: 2-Methoxyaniline Hydrochloride, o-Aminoanisole hydrochloride, Fast Red BB Base, C.I. 37115[6][7]

Structural Representation:

The structure of this compound consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and an ammonium (B1175870) group, with a chloride counter-ion.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a gray-black crystalline solid or a light gray powder.[1][3][6] It is soluble in water.[6][9] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 159.61 g/mol | [1][2] |

| Melting Point | 225 °C (437 °F) | [3] |

| 228-230 °C | [6] | |

| Solubility in Water | 10-50 g/L at 21 °C | [3] |

| 10 to 50 mg/mL at 70 °F | [1][6] | |

| Vapor Pressure | 55 Pa at 25 °C | [3] |

| 0.0885 mmHg at 25°C | [6] | |

| Appearance | Gray-black crystalline solid or light gray powder | [1][3][6] |

For comparison, the properties of the free base, o-anisidine, are provided below.

| Property (o-Anisidine) | Value | Reference(s) |

| Molecular Weight | 123.15 g/mol | |

| Boiling Point | 224 °C | [3] |

| Melting Point | 6.2 °C | [3] |

| Density | 1.09 g/cm³ at 20 °C | [3] |

| Solubility in Water | 14 g/L at 25 °C | [3] |

| log Kow | 1.18 | [3] |

Experimental Protocols

o-Anisidine is commercially produced from o-nitroanisole via catalytic reduction.[3] A general laboratory-scale synthesis can be conceptualized as follows:

-

Nitration of Anisole: Anisole is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of ortho- and para-nitroanisole.

-

Separation of Isomers: The ortho- and para-isomers are separated, typically by distillation or chromatography.

-

Reduction of o-Nitroanisole: The o-nitroanisole is then reduced to o-anisidine. A common method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in a solvent like methanol.[10]

-

Formation of Hydrochloride Salt: The resulting o-anisidine can be treated with hydrochloric acid to form this compound.

The following diagram illustrates a generalized workflow for the synthesis of o-anisidine.

The presence and quantity of o-anisidine can be determined in various matrices. A widely used method for air sampling and analysis is NIOSH Method 2514.[11]

NIOSH Method 2514: o-Anisidine in Air [11]

-

Analyte: o-Anisidine

-

Matrix: Air

-

Procedure:

-

Sampling: Air is drawn through a solid sorbent tube containing XAD-2.

-

Desorption: The analyte is desorbed from the sorbent using methanol.

-

Analysis: The desorbed sample is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Instrumentation: HPLC with a UV detector.

-

Working Range: 0.06 to 0.8 mg/m³ for a 200-L air sample.[11]

Gas chromatography-mass spectrometry (GC-MS) is another technique that can be used for the determination of o-anisidine in samples such as water, soil, and solid waste.[3]

The following diagram illustrates the analytical workflow for determining o-anisidine in an air sample.

Spectral Data

Spectral data is crucial for the identification and characterization of this compound. While full spectra require access to specialized databases, the availability of various spectral data has been documented.

-

¹H NMR: Proton Nuclear Magnetic Resonance spectra are available for this compound.[8]

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectra are available for o-anisidine.[12]

-

IR: Infrared spectra for this compound have been recorded.[13]

-

Mass Spectrometry: Mass spectral data is available for o-anisidine.[12]

Researchers are advised to consult spectral databases for detailed information.

Safety and Handling

This compound is classified as a hazardous substance.[5] It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer.[1]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects), H350 (May cause cancer).[1]

-

Handling Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, protective clothing, eye/face protection), and avoid breathing dust.[14]

-

Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container.

Exposure can lead to skin irritation, headaches, and vertigo, and it can affect the blood.[1][15] It is reasonably anticipated to be a human carcinogen.[1]

Applications

This compound is primarily used as a chemical intermediate.[3] Its main applications include:

-

Dye and Pigment Manufacturing: It is a precursor in the synthesis of various azo dyes and pigments.[3][4]

-

Pharmaceuticals: It is used in the production of certain pharmaceuticals.[3][7]

-

Corrosion Inhibition: It can be used as a corrosion inhibitor for steel.[4][7]

-

Antioxidant: It serves as an antioxidant for polymercaptan resins.[4][7]

References

- 1. 2-Anisidine hydrochloride | C7H9NO.ClH | CID 8638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. ortho-Anisidine and orththis compound - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. geno-chem.com [geno-chem.com]

- 6. echemi.com [echemi.com]

- 7. This compound - OEHHA [oehha.ca.gov]

- 8. This compound(134-29-2) 1H NMR [m.chemicalbook.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole - Google Patents [patents.google.com]

- 11. cdc.gov [cdc.gov]

- 12. o-Anisidine(90-04-0) 1H NMR [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 15. epa.gov [epa.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of O-Anisidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of o-anisidine (B45086) hydrochloride for laboratory applications. The document details the necessary chemical precursors, reaction conditions, and purification methodologies to obtain a high-purity product. All quantitative data is presented in clear, tabular format, and experimental workflows are visualized using Graphviz diagrams.

Introduction

O-Anisidine hydrochloride (2-methoxyaniline hydrochloride) is a significant chemical intermediate used in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1][2] Its purity is critical for the successful outcome of subsequent synthetic steps in research and drug development. This guide outlines a reliable method for the laboratory-scale synthesis of this compound, starting from the reduction of o-nitroanisole to o-anisidine, followed by its conversion to the hydrochloride salt and subsequent purification.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the involved compounds is essential for safe handling and successful experimentation.

Table 1: Physicochemical Properties of O-Anisidine and this compound

| Property | O-Anisidine | This compound |

| CAS Number | 90-04-0 | 134-29-2 |

| Molecular Formula | C₇H₉NO | C₇H₁₀ClNO |

| Molecular Weight | 123.15 g/mol | 159.61 g/mol |

| Appearance | Clear, yellowish to reddish or brown liquid | Grey-black crystalline solid or light grey powder |

| Melting Point | 6.2 °C | 225 °C (decomposes) |

| Boiling Point | 224 °C | Not applicable |

| Solubility in Water | 14 g/L at 25 °C | 10–50 g/L at 21 °C |

| Other Solubilities | Miscible with ethanol (B145695), diethyl ether, acetone, and benzene | Soluble in dilute mineral acids |

Synthesis of this compound

The synthesis is a two-step process: first, the reduction of o-nitroanisole to o-anisidine, and second, the conversion of o-anisidine to its hydrochloride salt.

Step 1: Synthesis of O-Anisidine from O-Nitroanisole

The most common and efficient laboratory method for the synthesis of o-anisidine is the catalytic hydrogenation of o-nitroanisole.[1][2]

Reaction:

CH₃OC₆H₄NO₂ + 3H₂ --(Catalyst)--> CH₃OC₆H₄NH₂ + 2H₂O

Experimental Workflow: Synthesis of O-Anisidine

Caption: Workflow for the synthesis of o-anisidine.

Experimental Protocol: Catalytic Hydrogenation of O-Nitroanisole

-

Materials:

-

o-Nitroanisole

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (anhydrous)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve o-nitroanisole (1.0 eq) in a minimal amount of anhydrous ethanol.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 bar).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude o-anisidine as an oil. The crude product can be used directly in the next step or purified by vacuum distillation if a higher purity of the free base is required.

-

Table 2: Typical Reaction Parameters for O-Anisidine Synthesis

| Parameter | Value |

| Solvent | Ethanol or Methanol |

| Catalyst | 10% Pd/C or Pt/C |

| Hydrogen Pressure | 1-4 atm |

| Temperature | Room Temperature |

| Reaction Time | 6-8 hours |

| Typical Yield | >95% |

Step 2: Synthesis of this compound

The conversion of the basic o-anisidine to its hydrochloride salt is a straightforward acid-base neutralization reaction.

Reaction:

CH₃OC₆H₄NH₂ + HCl → [CH₃OC₆H₄NH₃]⁺Cl⁻

Experimental Workflow: Synthesis of this compound

Caption: Workflow for this compound synthesis.

Experimental Protocol: Formation of this compound

-

Materials:

-

Crude o-anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether or Ethanol

-

Ice bath

-

Büchner funnel and filter flask

-

-

Procedure:

-

Dissolve the crude o-anisidine (1.0 eq) in a suitable solvent such as diethyl ether or ethanol. The choice of solvent can influence the ease of precipitation.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add concentrated hydrochloric acid (1.0-1.1 eq) dropwise to the cooled solution.

-

This compound will precipitate out of the solution as a solid.

-

Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting material and soluble impurities.

-

Dry the collected solid under vacuum to obtain crude this compound.

-

Purification of this compound

Recrystallization is the most effective method for purifying the crude this compound. The choice of solvent is critical for achieving high purity and yield.

Experimental Workflow: Purification by Recrystallization

Caption: Recrystallization workflow for purification.

Experimental Protocol: Recrystallization of this compound

-

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

-

Activated charcoal (optional)

-

Hot plate

-

Erlenmeyer flasks

-

Büchner funnel and filter flask

-

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of the chosen recrystallization solvent (a mixture of ethanol and water is often effective for amine hydrochlorides).

-

Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution, aiming for a saturated solution at the boiling point.

-

If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Dry the purified this compound crystals under vacuum.

-

Table 3: Recommended Recrystallization Solvents

| Solvent System | Rationale |

| Ethanol/Water | This compound has good solubility in hot ethanol and lower solubility in cold ethanol. The addition of water can further decrease its solubility at lower temperatures, improving the yield. |

| Ethanol | Can be used alone if the crude product is relatively clean. |

Characterization Data

The purity and identity of the synthesized this compound should be confirmed by analytical techniques.

Table 4: Characterization Data for this compound

| Analysis | Expected Result |

| Melting Point | 225 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~10.2 (br s, 3H, NH₃⁺), 7.2-7.4 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃) |

| FT-IR (KBr) | ν (cm⁻¹): ~3000-2800 (N-H stretch), ~1600, 1500 (aromatic C=C stretch), ~1250 (C-O stretch) |

| Purity (by HPLC) | >98% after recrystallization |

Note: NMR and IR spectral data are approximate and may vary slightly depending on the solvent and instrument used.

Safety Precautions

O-anisidine and its hydrochloride salt are toxic and suspected carcinogens.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information before commencing any experimental work.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound in a laboratory setting. By following the outlined protocols, researchers can reliably produce high-purity material suitable for a variety of applications in chemical synthesis and drug discovery. Adherence to safety protocols is paramount throughout all stages of the process.

References

O-Anisidine Hydrochloride in Enzymatic Assays: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of O-Anisidine (B45086) hydrochloride as a chromogenic substrate in enzymatic assays. It is designed to offer researchers and scientists a comprehensive understanding of its application, the underlying biochemical pathways, and detailed experimental protocols. O-Anisidine (2-methoxyaniline) is a versatile substrate primarily utilized for the detection and quantification of peroxidase and laccase activity, as well as in coupled assays for various oxidases.

Disclaimer: O-Anisidine and its hydrochloride salt are classified as potential carcinogens and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) and adequate ventilation.[1][2][3][4][5]

Core Mechanism of Action: Peroxidase-Mediated Oxidation

The fundamental principle behind the use of O-Anisidine in enzymatic assays is its role as a hydrogen donor in an oxidation-reduction reaction catalyzed by peroxidases, most notably Horseradish Peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP oxidizes O-Anisidine through a radical-mediated mechanism.[1] This process results in the formation of a distinctly colored product, which can be quantified spectrophotometrically.

The reaction proceeds through the following key steps:

-

Enzyme Activation: The native peroxidase enzyme reacts with hydrogen peroxide, forming a highly oxidized intermediate known as Compound I.

-

First Oxidation: Compound I abstracts an electron and a proton from a molecule of O-Anisidine, resulting in the formation of an O-Anisidine free radical and the enzyme intermediate, Compound II.

-

Second Oxidation: Compound II subsequently oxidizes a second molecule of O-Anisidine, generating another free radical and returning the enzyme to its native resting state.

-

Product Formation: The O-Anisidine radicals are unstable and undergo further non-enzymatic reactions. The primary colored product is a diimine metabolite, which can subsequently hydrolyze to a quinone imine.[1][6] Other metabolites, such as an azo-linked dimer, may also be formed.[1]

The intensity of the color produced is directly proportional to the amount of oxidized O-Anisidine, which in turn correlates with the activity of the enzyme being assayed.

Applications in Enzymatic Assays

O-Anisidine's properties as a chromogenic substrate make it suitable for several types of enzymatic assays.

-

Direct Peroxidase Assays: Used to measure the activity of peroxidases like HRP and lactoperoxidase. The rate of increase in absorbance is monitored to determine enzyme activity.

-

Coupled Oxidase Assays: O-Anisidine is widely used for the indirect measurement of hydrogen peroxide-producing enzymes, such as glucose oxidase, cholesterol oxidase, and various amino acid oxidases.[7] In this configuration, the oxidase catalyzes its specific reaction, producing H₂O₂ as a byproduct. This H₂O₂ then serves as the substrate for HRP in the indicator reaction with O-Anisidine. The overall rate of color formation is therefore proportional to the activity of the primary oxidase.

-

Laccase Assays: Laccases are multi-copper oxidases that can directly oxidize O-Anisidine and other aromatic amines without the requirement for H₂O₂.[8] The mechanism involves the direct transfer of electrons from the substrate to the enzyme's copper centers, with the concomitant reduction of molecular oxygen to water.

Quantitative Data and Kinetic Parameters

The enzymatic oxidation of O-Anisidine generally adheres to Michaelis-Menten kinetics.[9] The reaction rate is influenced by factors such as pH, temperature, and the concentrations of both O-Anisidine and hydrogen peroxide.

| Parameter | Value | Enzyme System | Conditions | Reference |

| λmax (Oxidized Product) | ~460 nm | Horseradish Peroxidase | pH 5.0 - 6.0 | [10][11] |

| Molar Extinction Coeff. (ε) | 11.3 mM⁻¹ cm⁻¹ | Horseradish Peroxidase | At 460 nm | [10][11] |

| pH Optimum | 5.0 - 6.0 | Horseradish Peroxidase | - | [9][10] |

| Km (for O-Dianisidine) | 0.06 mM | Horseradish Peroxidase | pH 4.0 | [11] |

Note: o-Dianisidine, a related compound, is often cited in kinetic studies. Kinetic values for o-Anisidine may vary.

Detailed Experimental Protocols

The following sections provide standardized methodologies for common enzymatic assays using O-Anisidine hydrochloride.

This protocol is adapted from established methods for determining HRP activity.[10]

A. Reagent Preparation:

-

Phosphate (B84403) Buffer (0.01 M, pH 6.0): Prepare a 0.01 M sodium phosphate buffer and adjust the pH to 6.0 at 25°C.

-

O-Anisidine Solution (1% w/v): Freshly prepare a 1% (10 mg/mL) solution of this compound in methanol. Vortex vigorously. Note that the solid may not dissolve completely; allow it to settle before use. Protect this solution from light.

-

Hydrogen Peroxide Solution (0.003% v/v): Prepare a 0.3% H₂O₂ solution in deionized water. Immediately before use, dilute this stock 1:100 in the Phosphate Buffer to a final concentration of 0.003%.

-

Enzyme Solution: Dilute the HRP enzyme stock in Phosphate Buffer to an appropriate concentration (e.g., 1-2 µg/mL) to achieve a linear rate of absorbance change.

-

Stop Solution (Optional): Concentrated Sodium Azide (NaN₃). Handle with extreme care.

B. Assay Procedure:

-

Prepare Reaction Mixture: In a suitable tube, add 0.05 mL of the 1% O-Anisidine solution to 6.0 mL of the 0.003% H₂O₂ solution and vortex to mix.

-

Set up Cuvettes: Pipette 2.9 mL of the reaction mixture into a test cuvette (for the enzyme reaction) and 2.9 mL into a control cuvette (for the blank).

-

Initiate Reaction: At time zero, add 100 µL of the diluted HRP enzyme to the test cuvette. Add 100 µL of Phosphate Buffer to the control cuvette. Mix thoroughly by inversion.

-

Measure Absorbance: Immediately place the cuvettes in a spectrophotometer set to 460 nm and 25°C. Record the absorbance every 15 seconds for 3-5 minutes.

-

(Optional Endpoint): After a fixed time (e.g., 3 minutes), stop the reaction by adding 100 µL of the stop solution and read the final absorbance.

-

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₄₆₀/min) from the linear portion of the kinetic curve. Use the molar extinction coefficient (ε = 11.3 mM⁻¹ cm⁻¹) and the Beer-Lambert law to calculate the enzyme activity.

This protocol demonstrates how to measure the activity of glucose oxidase.

A. Reagent Preparation:

-

Prepare reagents as in Protocol 1, with the following additions:

-

HRP Solution: Prepare a stock solution of HRP with a known high activity (e.g., 200 units/mL).

-

Glucose Solution (Substrate): Prepare a stock solution of D-glucose (e.g., 1 M) in Phosphate Buffer.

-

B. Assay Procedure:

-

Prepare Reaction Mixture: Create a master mix containing Phosphate Buffer, O-Anisidine solution, and HRP solution. The final concentrations should be optimized, but a starting point could be 0.01 M phosphate, 0.0016% O-Anisidine, and 5-10 units/mL HRP.

-

Set up Cuvettes: Pipette the reaction mixture into test and control cuvettes. Add the glucose solution to a final concentration that is saturating for the glucose oxidase (e.g., 100 mM).

-

Initiate Reaction: At time zero, add the glucose oxidase enzyme sample to the test cuvette and an equal volume of buffer to the control.

-

Measure and Calculate: Follow steps 4 and 6 from Protocol 1. The calculated activity will correspond to the glucose oxidase in the sample.

Conclusion

This compound is a classical and effective chromogenic substrate for a variety of enzymatic assays, particularly those involving peroxidases. Its mechanism of action, centered on enzymatic oxidation to a colored diimine product, provides a simple and robust basis for spectrophotometric quantification. While its use requires careful handling due to potential carcinogenicity, a thorough understanding of its mechanism and standardized protocols allows for its reliable application in research and development. For applications where safety is a primary concern, alternative substrates such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and TMB (3,3',5,5'-tetramethylbenzidine) are readily available.[2][12]

References

- 1. Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. This compound - OEHHA [oehha.ca.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. epa.gov [epa.gov]

- 6. ortho-Anisidine and orththis compound - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. [Kinetic study of o-dianisidine oxidation by hydrogen peroxide in the presence of horseradish peroxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

O-Anisidine hydrochloride solubility in aqueous and organic solvents

An In-Depth Technical Guide to the Solubility of O-Anisidine (B45086) Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and intermediates is paramount. O-Anisidine hydrochloride (CAS No. 134-29-2), a key intermediate in the synthesis of various dyes and pharmaceuticals, presents a solubility profile that is critical to its handling, formulation, and reaction kinetics.[1][2] This guide provides a detailed overview of its solubility in aqueous and organic media, experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Solubility Data of this compound

This compound, the salt of the aromatic amine o-anisidine, generally exhibits higher aqueous solubility than its free base form due to its ionic nature.[3] The quantitative solubility data available is summarized below. It is important to note that while specific data for a wide range of organic solvents is not extensively published, the solubility characteristics of the parent compound, o-anisidine, can provide valuable insights.

Quantitative Solubility Data

| Solvent System | Temperature | Solubility | Reference |

| Water | 70°F (21.1°C) | 10 - 50 mg/mL | [4][5][6] |

| Water | 21°C | 10 - 50 g/L | [7] |

Qualitative Solubility and Insights from O-Anisidine (Free Base)

-

Aqueous Solubility : this compound is consistently reported as being soluble in water.[1][2][5]

-

Organic Solvents : Direct quantitative data for the hydrochloride salt in organic solvents is scarce. However, the free base, o-anisidine, is noted to be miscible with ethanol, diethyl ether, acetone, and benzene, and soluble in dilute mineral acids.[1][7][8][9] As a salt, this compound is expected to have lower solubility in non-polar organic solvents compared to its free base but may retain some solubility in polar protic solvents like alcohols.

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data is foundational to chemical and pharmaceutical development. The following are generalized, yet detailed, experimental protocols representative of methods used to determine the solubility of amine hydrochlorides like this compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid classification of a compound's solubility in various solvents, which is crucial for initial screening.[10][11]

Materials:

-

This compound

-

Small test tubes (10x75 mm)

-

Vortex mixer

-

Calibrated droppers or micropipettes

-

Solvents: Deionized water, Diethyl ether, 5% (w/v) aq. HCl, 5% (w/v) aq. NaOH, Methanol (B129727), Ethanol.

Procedure:

-

Sample Preparation : Weigh approximately 25 mg of this compound into a small, dry test tube.

-

Solvent Addition : Add 0.75 mL of the selected solvent (e.g., deionized water) to the test tube in three 0.25 mL portions.

-

Mixing : After each addition, cap the test tube and vortex vigorously for 30-60 seconds. Visually inspect for dissolution.

-

Observation :

-

Soluble : The entire solid dissolves completely, forming a clear solution. A common threshold for classifying a substance as "soluble" in this type of test is a solubility greater than ~33 mg/mL (25 mg in 0.75 mL).

-

Partially Soluble : A portion of the solid dissolves, but some solid material remains.

-

Insoluble : No significant dissolution is observed.

-

-

Systematic Testing :

-

Begin with water. Given that this compound is an amine salt, it is expected to be water-soluble.

-

Test solubility in 5% HCl. As an amine hydrochloride, it should remain soluble and stable in dilute acid.

-

Test solubility in 5% NaOH. The addition of a base will neutralize the hydrochloride salt, liberating the o-anisidine free base. Observe for any precipitation or change in appearance (the free base is a yellowish liquid).[8]

-

Test solubility in organic solvents like methanol and ethanol.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a gold-standard technique for accurately determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvent (e.g., pH 7.4 phosphate (B84403) buffer)

-

Scintillation vials or glass-stoppered flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Saturated Solution : Add an excess amount of this compound to a flask containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration : Seal the flasks securely and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can establish the minimum time required to achieve equilibrium.

-

Phase Separation : After equilibration, allow the flasks to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sampling and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution : Accurately dilute the filtered saturate solution with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification : Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Determine the concentration of this compound by comparing the analytical response to a standard calibration curve.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Methodologies

To further clarify the process, the following diagrams illustrate the logical workflows for solubility assessment.

Caption: A logical workflow for solubility assessment of a chemical compound.

Caption: General experimental workflow for amine hydrochlorination.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. o-Anisidine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 2-Anisidine hydrochloride | C7H9NO.ClH | CID 8638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ortho-Anisidine and orththis compound - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anisidine [drugfuture.com]

- 9. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Degradation Pathways and Products of O-Anisidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Anisidine hydrochloride, a substituted aromatic amine, is a compound of significant industrial importance, primarily serving as an intermediate in the synthesis of various azo dyes, pigments, and pharmaceuticals. However, its classification as a potential human carcinogen and its presence as an environmental pollutant necessitate a thorough understanding of its degradation pathways and the resulting products. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation of this compound through various chemical and biological processes. The guide details experimental methodologies, summarizes quantitative data, and visualizes the complex pathways involved, offering a critical resource for researchers and professionals engaged in environmental remediation, toxicology, and drug development.

Chemical Degradation of this compound

Chemical oxidation processes are prominent methods for the degradation of recalcitrant organic pollutants like O-Anisidine. Advanced Oxidation Processes (AOPs), in particular, have shown effectiveness in breaking down this compound.

Fenton's Oxidation

Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst, generates highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic compounds. Studies have demonstrated the efficacy of Fenton's oxidation for O-Anisidine degradation.[1][2]

A typical laboratory-scale Fenton's oxidation experiment for O-Anisidine degradation involves the following steps:[2]

-

Solution Preparation: An aqueous solution of this compound of a known concentration is prepared.

-

pH Adjustment: The pH of the solution is adjusted to an acidic range, typically around 3, which is optimal for the Fenton reaction.

-

Catalyst Addition: A solution of ferrous sulfate (B86663) (FeSO₄·7H₂O) is added to the O-Anisidine solution.

-

Reaction Initiation: A specific volume of hydrogen peroxide (30% w/w) is added to initiate the oxidation reaction.

-

Reaction Monitoring: The reaction mixture is stirred continuously, and aliquots are withdrawn at regular intervals to monitor the degradation of O-Anisidine.

-

Analysis: The concentration of O-Anisidine in the samples is determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The extent of mineralization can be assessed by measuring the Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC).

The efficiency of O-Anisidine degradation by Fenton's reagent is influenced by several factors, including the initial concentrations of O-Anisidine, H₂O₂, and Fe²⁺, as well as the pH of the solution.

| Initial O-Anisidine Conc. (mM) | Optimal [H₂O₂] (mM) | Optimal [Fe²⁺] (mM) | pH | O-Anisidine Removal (%) | COD Removal (%) | Reference |

| 0.5 | 3.5 | 0.05 | 3 | 85 | 74 | [2] |

| 1.0 | 7.0 | 0.10 | 3 | 81 | 70 | [2] |

| 1.5 | 10.5 | 0.15 | 3 | 78 | 67 | [2] |

| 2.0 | 14.0 | 0.20 | 3 | 75 | 64 | [2] |

| 2.5 | 17.5 | 0.25 | 3 | 72 | 62 | [2] |

The degradation of O-Anisidine by Fenton's reagent is initiated by the attack of hydroxyl radicals. A theoretical investigation suggests that the degradation proceeds through the formation of various intermediates.[3] While specific experimental identification of all degradation products from Fenton's oxidation of O-Anisidine is limited in the available literature, studies on the related compound aniline (B41778) suggest that the process can lead to the formation of smaller organic acids like butane (B89635) diacid, oxalic acid, and formic acid before complete mineralization to CO₂ and H₂O.[1] A study on the photo-assisted Fenton oxidation of the isomer p-anisidine (B42471) identified p-nitroanisole as a degradation product, suggesting that nitrated compounds could also be potential intermediates in the degradation of o-anisidine.[2]

References

Toxicological Profile of O-Anisidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Anisidine (B45086) hydrochloride, a chemical intermediate primarily used in the synthesis of azo dyes and pigments, has undergone significant toxicological evaluation. This technical guide provides a comprehensive overview of its toxicological profile, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. The available data conclusively demonstrate that o-anisidine hydrochloride is a potent carcinogen in rodents, primarily targeting the urinary bladder. Its toxicity is intrinsically linked to its metabolic activation to reactive intermediates that form DNA adducts, initiating a cascade of events leading to tumor development. While genotoxic potential has been observed, the complete spectrum of its toxic effects, particularly concerning reproductive and developmental toxicity, remains to be fully elucidated. This document is intended to serve as a critical resource for professionals in research and drug development who may encounter or study this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 134-29-2 | [1] |

| Molecular Formula | C₇H₁₀ClNO | [1] |

| Molecular Weight | 159.61 g/mol | [1] |

| Appearance | Gray-black crystalline solid or light gray powder | [1] |

| Melting Point | 225 °C | [2] |

| Solubility | Soluble in water (10-50 g/L at 21 °C) | [2] |

Toxicological Data

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route.

| Species | Route | LD₅₀ | Reference |

| Rat | Oral | 2000 mg/kg bw | [3] |

| Mouse | Oral | 1400 mg/kg bw | [3] |

| Rabbit | Oral | 870 mg/kg bw | [3] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been shown to induce cancerous and non-cancerous lesions in multiple organ systems in rodents. The primary target organ for carcinogenicity is the urinary bladder.[4]

Table 3.2.1: Chronic Toxicity and Carcinogenicity of this compound in Fischer 344 Rats (103-week study)

| Sex | Dose (ppm in feed) | Incidence of Transitional Cell Papilloma or Carcinoma of the Urinary Bladder | Incidence of Transitional Cell Carcinoma of the Renal Pelvis | Incidence of Follicular Cell Adenoma or Carcinoma of the Thyroid Gland |

| Male | 0 (Control) | 0/51 | 0/53 | 0/53 |

| 5,000 | 52/54 | 3/55 | 7/40 | |

| 10,000 | 52/52 | 7/53 | 6/40 | |

| Female | 0 (Control) | 0/49 | Not Reported | Not Reported |

| 5,000 | 1/51 | Not Reported | Not Reported | |

| 10,000 | 22/50 | Not Reported | Not Reported |

Data from National Cancer Institute (NCI) Bioassay (1978).[3]

Table 3.2.2: Chronic Toxicity and Carcinogenicity of this compound in B6C3F1 Mice (103-week study)

| Sex | Dose (ppm in feed) | Incidence of Transitional Cell Papilloma or Carcinoma of the Urinary Bladder |

| Male | 0 (Control) | 0/50 |

| 2,500 | 2/54 | |

| 5,000 | 22/54 | |

| Female | 0 (Control) | 0/52 |

| 2,500 | 1/53 | |

| 5,000 | 22/54 |

Data from National Cancer Institute (NCI) Bioassay (1978).[4]

Non-neoplastic lesions observed in the chronic bioassay included hyperplasia of the urinary bladder in both species and non-neoplastic lesions of the thyroid gland and kidney in rats.[4]

Genotoxicity

This compound has been evaluated in a variety of genotoxicity assays with mixed results. It is suspected of causing genetic defects.[2]

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and Without | Generally Negative in standard strains, Positive in strains overexpressing N-acetyltransferase | [5] |

| In vivo Micronucleus Test | Mouse Bone Marrow | N/A | Negative | [6][7] |

| DNA Adduct Formation | Rat Urinary Bladder | N/A | Positive | [2] |

| DNA Damage (Comet Assay) | Mouse Bladder Mucosa | N/A | Positive | [8] |

Reproductive and Developmental Toxicity

There is a significant data gap regarding the reproductive and developmental toxicity of this compound. Comprehensive studies evaluating its effects on fertility, reproductive organs, and embryonic/fetal development have not been reported in the available literature.[4][9][10][11] Standard OECD guidelines for reproductive and developmental toxicity testing (e.g., OECD 414, 415, 416, 421, 422, 443) would be appropriate to address this gap.[12][13][14][15][16]

Mechanisms of Toxicity

The carcinogenicity of this compound is primarily attributed to its metabolic activation to reactive electrophilic species that bind to DNA, forming adducts. This process is considered a key initiating event in its genotoxicity and carcinogenicity.

Metabolic Activation and DNA Adduct Formation

The proposed metabolic activation pathway of o-anisidine involves several key steps:

-

N-hydroxylation: O-anisidine is metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2E1 have been implicated) in the liver to form N-(2-methoxyphenyl)hydroxylamine.[2]

-

Further Oxidation/Decomposition: This hydroxylamine (B1172632) metabolite is a proximate carcinogen that can be further oxidized or can spontaneously decompose to form reactive nitrenium and/or carbenium ions.

-

DNA Adduct Formation: These reactive electrophiles can then covalently bind to nucleophilic sites on DNA bases, primarily deoxyguanosine, to form DNA adducts.[2] The persistence of these adducts in the target tissue, the urinary bladder, is believed to lead to mutations and the initiation of cancer.[2]

Other Potential Mechanisms

While the genotoxic mechanism is well-supported, other factors may contribute to the carcinogenicity of this compound. Chronic inflammation and increased cell proliferation in the bladder, potentially as a secondary response to cytotoxicity, could also play a role in tumor promotion. Some studies suggest the involvement of oxidative stress pathways, such as the Nrf2-mediated response, in the cellular reaction to o-anisidine exposure.[17] However, the direct links to other specific signaling pathways involved in bladder cancer, such as those regulating apoptosis and cell cycle, require further investigation.

Experimental Protocols

NCI Chronic Carcinogenicity Bioassay

The following protocol is a summary of the methodology used in the National Cancer Institute's long-term carcinogenicity bioassay of this compound.

-

Test Animals: Fischer 344 rats and B6C3F1 mice, 55 animals per sex per group.

-

Administration: this compound was administered in the feed.

-

Dose Levels:

-

Rats: 0 (control), 5,000, or 10,000 ppm.

-

Mice: 0 (control), 2,500, or 5,000 ppm.

-

-

Duration: 103 weeks of continuous administration, followed by a 1-2 week observation period.

-

Housing: Animals were housed in environmentally controlled rooms.

-

Diet: The basal diet was mixed with the test chemical.

-

Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 12 weeks and then monthly.

-

Pathology: A complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and examined microscopically.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A general protocol is as follows:

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation. Strains with enhanced N-acetyltransferase activity (e.g., YG1024, YG1029) are particularly relevant for aromatic amines.

-

Metabolic Activation: A rat liver homogenate (S9 fraction) is used to mimic mammalian metabolism.

-

Procedure:

-

The test chemical, bacterial tester strain, and S9 mix (or buffer for non-activation plates) are combined in molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Test

The in vivo micronucleus test is used to detect chromosomal damage.

-

Test Animals: Typically mice or rats.

-

Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.

-

Slide Preparation: Smears of the bone marrow or blood are made on microscope slides and stained.

-

Analysis: The number of micronucleated polychromatic erythrocytes (immature red blood cells) is counted per a set number of total polychromatic erythrocytes.

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance induces chromosomal damage.

Conclusion

References

- 1. 2-Anisidine hydrochloride | C7H9NO.ClH | CID 8638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ortho-Anisidine and orththis compound - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. o-Anisidine Dimer, 2-Methoxy- N4-(2-methoxyphenyl) Benzene-1,4-diamine, in Rat Urine Associated with Urinary bladder Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 7. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 8. Organ-specific genotoxicity of the potent rodent bladder carcinogens o-anisidine and p-cresidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ser.nl [ser.nl]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. epa.gov [epa.gov]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. researchgate.net [researchgate.net]

carcinogenic potential and genotoxicity of O-Anisidine hydrochloride

An In-Depth Technical Guide on the Carcinogenic Potential and Genotoxicity of O-Anisidine (B45086) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Anisidine hydrochloride, a chemical intermediate used in the production of dyes, pigments, and pharmaceuticals, has undergone extensive toxicological evaluation.[1][2] This document provides a comprehensive technical overview of its carcinogenic potential and genotoxicity, supported by data from key studies. The evidence strongly indicates that this compound is a potent carcinogen in animal models, primarily targeting the urinary bladder.[3][4] Its genotoxic profile is complex, showing positive results in several in vitro assays and evidence of DNA adduct formation in vivo, while generally testing negative in in vivo micronucleus assays.[5][6] The carcinogenic activity is understood to be mediated by metabolic activation to a reactive intermediate that forms DNA adducts, initiating the carcinogenic process.[7]

Carcinogenic Potential

Long-Term Carcinogenicity Bioassays

The primary evidence for the carcinogenicity of this compound comes from a long-term bioassay conducted by the National Cancer Institute (NCI).[4] In this study, Fischer 344 rats and B6C3F1 mice were administered the chemical in their feed for 103 weeks. The study demonstrated clear evidence of carcinogenic activity, inducing tumors in multiple organs.[4][10]

Table 1: Summary of Carcinogenicity Data from NCI Bioassay (TR-89)

| Species/Sex | Exposure Concentration (ppm) | Target Organ | Tumor Type | Incidence |

|---|---|---|---|---|

| Fischer 344 Rats (Male) | 0 (Control) | Urinary Bladder | Transitional-Cell Papilloma or Carcinoma | 0/49 |

| 5,000 | 15/49 | |||

| 10,000 | 31/49 | |||

| 0 (Control) | Kidney (Renal Pelvis) | Transitional-Cell Carcinoma | 0/49 | |

| 5,000 | 3/49 | |||

| 10,000 | 13/49 | |||

| 0 (Control) | Thyroid Gland | Follicular-Cell Tumors | 3/49 | |

| 5,000 | 10/49 | |||

| 10,000 | 14/49 | |||

| Fischer 344 Rats (Female) | 0 (Control) | Urinary Bladder | Transitional-Cell Papilloma or Carcinoma | 0/52 |

| 5,000 | 25/51 | |||

| 10,000 | 38/49 | |||

| B6C3F1 Mice (Male) | 0 (Control) | Urinary Bladder | Transitional-Cell Papilloma or Carcinoma | 0/48 |

| 2,500 | 1/50 | |||

| 5,000 | 26/46 | |||

| B6C3F1 Mice (Female) | 0 (Control) | Urinary Bladder | Transitional-Cell Papilloma or Carcinoma | 0/48 |

| 2,500 | 4/51 |

| | 5,000 | | | 22/47 |

Source: NCI Bioassay of this compound for Possible Carcinogenicity (Technical Report 89).[4][11]

The results clearly show a dose-dependent increase in urinary bladder tumors in both sexes of rats and mice.[4][12] Additionally, male rats exhibited a significant increase in tumors of the kidney's renal pelvis and the thyroid gland.[3][4]

Experimental Protocol: NCI Carcinogenicity Bioassay

The standard protocol for the NCI long-term rodent bioassay was followed.

-

Test Substance: this compound.[4]

-

Animal Models: Fischer 344 rats and B6C3F1 mice, with groups of 55 animals of each sex.[4]

-

Administration Route: The test chemical was administered in the feed.[4]

-

Dosage Levels:

-

Duration: The chemical was administered for 103 weeks, followed by a 1-2 week observation period.[4]

-

Endpoint Analysis: All animals were subjected to a complete histopathological examination to identify neoplastic (cancerous) and non-neoplastic lesions.[4]

Genotoxicity Profile

The genotoxicity of this compound has been evaluated in a range of in vitro and in vivo assays. The results suggest a genotoxic mechanism underlies its carcinogenicity.

Table 2: Summary of Genotoxicity Data

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|---|

| Gene Mutation | Salmonella typhimurium (Ames Test) | With & Without | Mixed (Often Positive) | [9][12] |

| Mouse Lymphoma L5178Y cells | With & Without | Positive | [2] | |

| lacI Transgenic Mouse (Bladder) | N/A (in vivo) | Weakly Positive | [6] | |

| Chromosomal Damage | Chromosomal Aberrations | With & Without | Positive | [2][5] |

| Sister Chromatid Exchange | With & Without | Positive | [2] | |

| Micronucleus Test (Rodent Bone Marrow) | N/A (in vivo) | Negative | [6] | |

| DNA Damage & Repair | DNA Adduct Formation (Rat Bladder) | N/A (in vivo) | Positive | [6] |

| Host-Mediated DNA Repair (E. coli) | N/A (in vivo) | Positive (IP), Negative (Oral) | [6] |

| Cell Transformation | Syrian Hamster Embryo (SHE) Cells | Without | Positive |[2] |

Key Genotoxicity Findings

-

In Vitro Assays: this compound consistently induces mutations and chromosomal damage in cultured mammalian cells.[2][5] It tested positive for chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells, both with and without an external metabolic activation system (S9).[2][5]

-

In Vivo Assays: The results from in vivo studies are more complex. While the compound failed to induce micronuclei in the bone marrow of rodents, it was shown to form DNA adducts in target organs, most notably the urinary bladder of rats.[6] This indicates that the parent compound is metabolized to a reactive form that can bind to DNA, a critical step in chemical carcinogenesis. A host-mediated assay was positive when the compound was administered via intraperitoneal injection but not orally.[5][6]

Experimental Protocol: In Vitro Chromosomal Aberration Test

This assay is performed according to international guidelines such as OECD Test Guideline 473 to assess the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.[13]

-

Cell Lines: Typically, established cell lines like Chinese Hamster Ovary (CHO) cells or primary cultures of human peripheral blood lymphocytes are used.[13]

-

Test Conditions: Cultures are treated with at least three concentrations of this compound.[14] The assay is conducted in parallel with and without an S9 mixture (a rat liver homogenate) to provide metabolic activation.[13]

-

Exposure Duration:

-

Metaphase Arrest: After treatment, cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.[14]

-

Analysis: Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations, such as chromatid and chromosome breaks and exchanges.[14]

-

Positive Result: A dose-dependent and statistically significant increase in the percentage of cells with chromosomal aberrations compared to the negative control.[13]

Mechanism of Carcinogenesis

The carcinogenicity of O-Anisidine is attributed to its metabolic activation into a reactive species that damages DNA. This pathway is a common mechanism for aromatic amines.[6][7]

The proposed mechanism involves:

-

Metabolic Oxidation: O-Anisidine is oxidized in the liver, primarily by the enzyme Cytochrome P450 2E1 (CYP2E1), to form the proximate carcinogen, N-(2-methoxyphenyl)hydroxylamine.[7]

-

Spontaneous Decomposition: This hydroxylamine (B1172632) metabolite is unstable and can spontaneously decompose to form highly reactive electrophilic nitrenium and/or carbenium ions.[7]

-

DNA Adduct Formation: These reactive ions covalently bind to the DNA of cells, particularly to the deoxyguanosine base, forming DNA adducts.[7]

-

Mutation and Tumor Initiation: The formation of these adducts can lead to mispairing during DNA replication, causing permanent mutations. An accumulation of mutations in critical genes (e.g., oncogenes and tumor suppressor genes) can lead to the initiation of cancer, particularly in the urinary bladder where metabolites are concentrated.[6][7]

Conclusion

The weight of evidence from extensive toxicological testing demonstrates that this compound is a genotoxic carcinogen. It consistently causes tumors of the urinary bladder in both rats and mice and additional tumors in the kidney and thyroid of male rats.[4] The underlying mechanism involves metabolic activation to reactive electrophiles that form DNA adducts in target tissues, a hallmark of genotoxic carcinogens.[7] These findings underscore the need for careful management of human exposure to this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. o-Anisidine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. ortho-Anisidine and orththis compound - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)-hydroxylamine with deoxyguanosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iarc.who.int [iarc.who.int]

- 9. ortho- and para-Anisidine and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]

- 10. 2-Anisidine hydrochloride | C7H9NO.ClH | CID 8638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 12. ser.nl [ser.nl]

- 13. criver.com [criver.com]

- 14. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Anisidine Hydrochloride and its Link to DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-anisidine (B45086), an industrial chemical primarily used in the synthesis of azo dyes and pigments, is a recognized rodent carcinogen, with the urinary bladder being the principal target organ.[1][2][3] Its carcinogenicity is linked to its metabolic activation into reactive species that form covalent bonds with DNA, creating DNA adducts. This guide provides a comprehensive overview of the mechanisms underlying o-anisidine-induced DNA adduct formation, detailing the metabolic pathways, key enzymatic players, and the nature of the resulting DNA lesions. It also includes a compilation of quantitative data on adduct levels and detailed experimental protocols for their detection and characterization, aiming to serve as a valuable resource for professionals in toxicology, cancer research, and drug development.

Metabolic Activation of o-Anisidine

The genotoxicity of o-anisidine is not a direct effect of the parent compound but rather a consequence of its metabolic conversion to electrophilic intermediates that can react with cellular macromolecules, including DNA. This bioactivation process involves several key enzymatic systems, primarily cytochrome P450 (CYP) enzymes and peroxidases.

Cytochrome P450-Mediated Activation

Hepatic microsomes, rich in CYP enzymes, play a crucial role in the oxidation of o-anisidine.[4] Studies have shown that human hepatic microsomes can activate o-anisidine, leading to the formation of DNA adducts.[2][4] The primary metabolite in this pathway is N-(2-methoxyphenyl)hydroxylamine.[4][5][6] This intermediate is unstable and can spontaneously decompose to form highly reactive nitrenium and/or carbenium ions, which are the ultimate carcinogenic species that bind to DNA.[3][5]

Several specific CYP isoforms have been identified as key players in the oxidation of o-anisidine. In humans, CYP2E1 is a major enzyme involved in this process.[4] However, in controlled in vitro systems (Supersomes), CYP1A2 was found to be even more efficient at oxidizing o-anisidine than CYP2E1, followed by CYP2B6, 1A1, 2A6, 2D6, and 3A4.[4]

Peroxidase-Mediated Activation

Peroxidases, such as those found in the urinary bladder, also contribute significantly to the metabolic activation of o-anisidine.[1] Prostaglandin H synthase (PHS), a prominent enzyme in the urinary bladder, and other peroxidases like lactoperoxidase and horseradish peroxidase (HRP), can oxidize o-anisidine through a radical mechanism.[1] This oxidation leads to the formation of a diimine metabolite, which can subsequently hydrolyze to a quinone imine.[1][2] Both the diimine and quinone imine are electrophilic species capable of reacting with DNA.[2]

O-Anisidine-DNA Adducts: Formation and Structure

The reactive metabolites of o-anisidine preferentially bind to the guanine (B1146940) bases in DNA.[1][5] The major DNA adduct formed has been identified as N-(deoxyguanosin-8-yl)-2-methoxyaniline.[5][7] In vivo studies in rats have detected three distinct o-anisidine-derived DNA adducts, all of which are deoxyguanosine adducts.[5] These adducts are the products of the reaction between DNA and the nitrenium/carbenium ions generated from N-(2-methoxyphenyl)hydroxylamine.[5]

Quantitative Data on DNA Adduct Formation

The formation of o-anisidine-DNA adducts has been quantified in various tissues of rats, with the highest levels consistently found in the target organ, the urinary bladder.

| Tissue | Adduct Level (adducts per 10⁷ nucleotides) | Time Point | Species | Dosing Regimen | Reference |

| Urinary Bladder | 39 | 1 day | Wistar Rat | 0.53 mg/kg body wt (total ip) | [5] |

| Urinary Bladder | 15 | 36 weeks | Wistar Rat | 0.53 mg/kg body wt (total ip) | [5] |

| Urinary Bladder | 4.1 | 5 days | Rat | 0.15 mg/kg daily (ip) | [4] |

| Liver | Significantly lower than bladder | 5 days | Rat | 0.15 mg/kg daily (ip) | [4] |

| Kidney | Significantly lower than bladder | 5 days | Rat | 0.15 mg/kg daily (ip) | [4] |

| Spleen | Significantly lower than bladder | 5 days | Rat | 0.15 mg/kg daily (ip) | [4] |

Note: The persistence of DNA adducts was observed in the urinary bladder, with 39% of the initial adducts remaining after 36 weeks, whereas no significant persistence was detected in other organs.[5]

Experimental Protocols

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[8][9][10]

Principle: DNA is enzymatically digested to 3'-monophosphate nucleosides. The adducted nucleotides are then enriched, radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase, and finally separated and quantified by chromatography.[8][10]

Detailed Methodology:

-

DNA Digestion:

-

Adduct Enrichment (Optional but Recommended):

-

⁵'-³²P-Labeling:

-

Chromatographic Separation:

-

Detection and Quantification:

Mass Spectrometry for Adduct Identification and Characterization

Mass spectrometry (MS) is a powerful technique for the structural elucidation and confirmation of DNA adducts.[12][13][14]

Principle: DNA is hydrolyzed to its constituent nucleosides. The mixture is then separated by liquid chromatography (LC), and the components are introduced into a mass spectrometer. The mass-to-charge ratio of the ions is measured, allowing for the identification of molecules with specific masses corresponding to expected DNA adducts. Tandem MS (MS/MS) can be used to fragment the ions and obtain structural information.[12][14]

Detailed Methodology:

-

DNA Hydrolysis:

-

Genomic DNA is enzymatically or chemically hydrolyzed to release the individual nucleosides.[14]

-

-

Analyte Enrichment (Optional):

-

Solid-phase extraction or other chromatographic techniques can be used to enrich the adducted nucleosides from the bulk of normal nucleosides.

-

-

LC-MS/MS Analysis:

-

The hydrolyzed DNA sample is injected into an HPLC system for separation of the nucleosides.

-

The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific mass of the expected adduct (e.g., the protonated ion of N-(deoxyguanosin-8-yl)-2-methoxyaniline).[15]

-

For structural confirmation, product ion scans (MS/MS) are performed on the parent ion to generate a fragmentation pattern that is characteristic of the adduct structure.[12]

-

Visualizing the Mechanisms

Metabolic Activation Pathway of o-Anisidine

Caption: Metabolic activation pathways of o-anisidine leading to DNA adduct formation.

Experimental Workflow for ³²P-Postlabeling Analysis

Caption: Workflow for the ³²P-postlabeling analysis of DNA adducts.

Signaling Pathways and Genotoxicity

The formation of DNA adducts by o-anisidine is a key initiating event in its genotoxicity. These adducts can lead to mutations if not repaired, potentially activating oncogenes or inactivating tumor suppressor genes, thereby contributing to carcinogenesis. While specific signaling pathways directly triggered by o-anisidine-DNA adducts are not extensively detailed in the provided search results, the mechanism of action is consistent with a genotoxic mode of action for carcinogenicity. The generation of reactive oxygen species (ROS) during the metabolic activation of o-anisidine can also contribute to oxidative DNA damage, further implicating pathways involved in cellular stress response and DNA repair.[16][17]

The following diagram illustrates the logical relationship between o-anisidine exposure and its genotoxic effects.